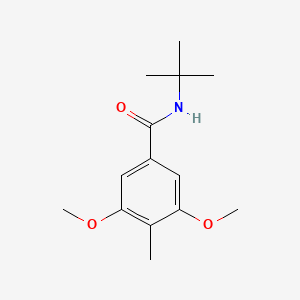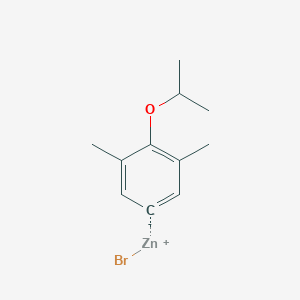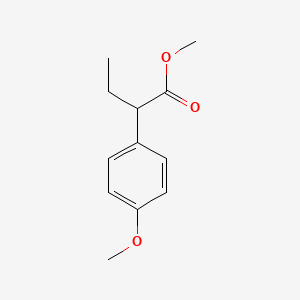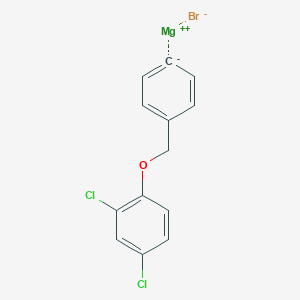![molecular formula C11H13BrMgO B14892964 2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
2-[(3-Butenyloxy)methyl]phenylmagnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
2-[(3-butenyloxy)methyl]phenylmagnesium bromide is typically prepared by reacting 2-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in an anhydrous environment. The reaction is carried out in the presence of a coordinating solvent such as THF, which helps to solvate the magnesium center and stabilize the Grignard reagent. The reaction conditions usually involve:
- Anhydrous THF as the solvent
- Magnesium turnings or powder
- Activation of magnesium using a small amount of iodine or ultrasound
- Refluxing the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The process involves:
- Continuous addition of 2-[(3-butenyloxy)methyl]bromobenzene to a reactor containing magnesium and THF
- Efficient stirring and temperature control to ensure complete reaction
- Use of automated systems to monitor and control the reaction parameters
- Purification of the final product to remove any unreacted starting materials and by-products
化学反応の分析
Types of Reactions
2-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols
Nucleophilic substitution: Reacts with alkyl halides to form new carbon-carbon bonds
Coupling reactions: Participates in cross-coupling reactions to form biaryl compounds
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters, and carbon dioxide
Solvents: Anhydrous THF, diethyl ether
Catalysts: Transition metal catalysts (e.g., palladium, nickel) for coupling reactions
Conditions: Inert atmosphere, low to moderate temperatures
Major Products
Alcohols: Formed from the reaction with carbonyl compounds
Alkanes and alkenes: Formed from nucleophilic substitution reactions
Biaryl compounds: Formed from coupling reactions
科学的研究の応用
2-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:
Organic synthesis: As a key reagent in the synthesis of complex organic molecules
Medicinal chemistry: For the preparation of pharmaceutical intermediates and active compounds
Material science: In the synthesis of polymers and advanced materials
Biochemistry: For the modification of biomolecules and the study of enzyme mechanisms
作用機序
The mechanism of action of 2-[(3-butenyloxy)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, allowing it to react with various electrophiles. The key steps include:
- Formation of a tetrahedral intermediate with carbonyl compounds
- Protonation of the intermediate to form the final alcohol product
- Coordination with transition metals in coupling reactions to facilitate the formation of new carbon-carbon bonds
類似化合物との比較
2-[(3-butenyloxy)methyl]phenylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium bromide: Similar reactivity but lacks the butenyloxy group, making it less versatile for certain applications
Methylmagnesium bromide: More reactive but less selective due to the smaller size of the methyl group
3,4-(Methylenedioxy)phenylmagnesium bromide: Used in similar applications but has different electronic properties due to the methylenedioxy group
The uniqueness of this compound lies in its ability to introduce the butenyloxy group into target molecules, providing additional functionality and reactivity.
特性
分子式 |
C11H13BrMgO |
|---|---|
分子量 |
265.43 g/mol |
IUPAC名 |
magnesium;but-3-enoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-7H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
InChIキー |
LAPBPOSONBFQLP-UHFFFAOYSA-M |
正規SMILES |
C=CCCOCC1=CC=CC=[C-]1.[Mg+2].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)
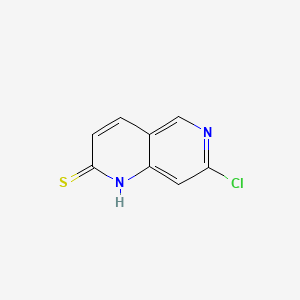
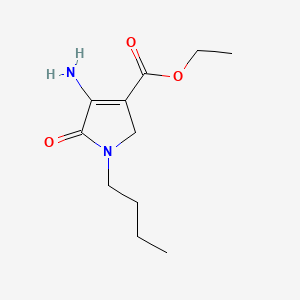

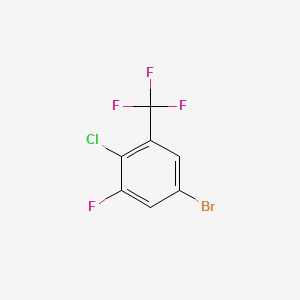
![2,5-dimethyl-N-[(2Z)-4-methyl-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B14892921.png)
![3-((3AS,4S,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B14892924.png)
